1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-phenylpiperazine
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Overview
Description
1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-phenylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 2-methoxyethyl group and a phenylpiperazine moiety. Piperazine derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-phenylpiperazine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Substitution with 2-Methoxyethyl Group: The piperidine ring is then substituted with a 2-methoxyethyl group using reagents such as 2-methoxyethyl chloride in the presence of a base like sodium hydride.
Formation of Phenylpiperazine Moiety: The phenylpiperazine moiety is introduced through a nucleophilic substitution reaction between the substituted piperidine and phenylpiperazine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in anhydrous conditions for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-phenylpiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as receptors and enzymes.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-phenylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **1-(2-Methoxyethyl)piperidin-4-yl]methanol
- **1-(2-Methoxyethyl)piperidin-4-yl]methyl (tetrahydro-2-furanylmethyl)methanamine dihydrochloride
Uniqueness
1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-phenylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties
Properties
IUPAC Name |
1-[1-(2-methoxyethyl)piperidin-4-yl]-4-phenylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O/c1-22-16-15-19-9-7-18(8-10-19)21-13-11-20(12-14-21)17-5-3-2-4-6-17/h2-6,18H,7-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGGKHHYUXZXAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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